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Compound Name: 1-Deoxysphingosine (m18:1(14Z))

Cat. No.: B2390603 Get Quote

Introduction
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1-hydroxyl

group characteristic of canonical sphingolipids.[1][2][3] This structural difference prevents their

degradation through the canonical sphingolipid catabolic pathway and conversion into complex

sphingolipids.[2][3] DeoxySLs are formed when the enzyme serine palmitoyltransferase (SPT)

utilizes alanine or glycine as a substrate instead of serine.[1] Pathologically elevated levels of

1-deoxySLs have been implicated in several diseases, including hereditary sensory and

autonomic neuropathy type 1 (HSAN1), diabetes, and chemotherapy-induced peripheral

neuropathy.[4][5][6] Their cytotoxic properties can disrupt membrane integrity and interfere with

cellular signaling pathways, leading to apoptosis and inflammation.[2]

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has

become an indispensable tool for the accurate and sensitive quantification of 1-

deoxysphingolipids in complex biological matrices.[7][8] This application note provides a

detailed protocol for the profiling of 1-deoxysphingolipids using LC-HRMS, including sample

preparation, chromatographic separation, mass spectrometric analysis, and data interpretation.

1-Deoxysphingolipid Signaling and Metabolic
Pathway
The biosynthesis of 1-deoxysphingolipids begins with the condensation of palmitoyl-CoA and

alanine, catalyzed by serine palmitoyltransferase (SPT), leading to the formation of 1-
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deoxysphinganine.[4] This is in contrast to the canonical pathway where serine is condensed

with palmitoyl-CoA. 1-deoxysphinganine can then be further metabolized to 1-

deoxydihydroceramide and 1-deoxyceramide.[2] The accumulation of these lipids has been

shown to induce mitochondrial and endoplasmic reticulum stress, leading to autophagy.[4]
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Caption: Biosynthesis and cellular effects of 1-deoxysphingolipids.
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Experimental Protocols
Sample Preparation: Lipid Extraction
This protocol is adapted for the extraction of sphingolipids from biological samples such as

cultured cells or tissues.[6][9][10]

Materials:

Phosphate-buffered saline (PBS)

Methanol (CH3OH), HPLC grade

Chloroform (CHCl3), HPLC grade

Ethyl acetate, HPLC grade

Isopropanol, HPLC grade

Water, LC-MS grade

Internal Standards (IS): C17-sphinganine or other appropriate odd-chain sphingolipid

standards.

Borosilicate glass tubes with Teflon-lined caps[10]

Procedure:

Sample Collection and Quenching:

For cultured cells (approx. 10^6 cells), wash with ice-cold PBS.[10]

Quench metabolism by adding 1 mL of ice-cold methanol.

For tissues (1-10 mg), homogenize in PBS.[10]

Lipid Extraction:

To the quenched cells or tissue homogenate, add internal standards.
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Perform a two-phase liquid-liquid extraction. A commonly used method is a modified Bligh-

Dyer extraction or extraction with a mixture of ethyl acetate:isopropanol:water (60:28:12

v/v/v).[6]

Alternatively, for cells, after quenching with methanol, add cold water and then chloroform.

[9]

Vortex the mixture vigorously for 10 minutes at 4°C.[9]

Centrifuge at 16,000 x g for 5 minutes at 4°C to separate the phases.[9]

Phase Separation and Collection:

Carefully collect the lower organic phase containing the lipids using a glass Pasteur

pipette.

To improve recovery, re-extract the remaining aqueous phase with an additional volume of

the organic solvent mixture.

Combine the organic extracts.

Drying and Reconstitution:

Dry the combined organic extracts under a gentle stream of nitrogen or using a vacuum

concentrator.

Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial

mobile phase for LC-MS analysis (e.g., Methanol with 1 mM ammonium formate and 0.2%

formic acid).[6][9]

Sonicate for 10 minutes and centrifuge to pellet any insoluble debris before transferring to

an autosampler vial.[9]

LC-HRMS Analysis
Instrumentation:
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High-performance liquid chromatography (HPLC) or ultra-high-performance liquid

chromatography (UHPLC) system.

High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray

ionization (ESI) source.[8]

LC Method:

Column: A C18 reversed-phase column is commonly used for sphingolipid separation.

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 5 mM ammonium

formate.

Gradient: A typical gradient starts with a lower percentage of mobile phase B, ramping up to

a high percentage to elute the lipids, followed by a re-equilibration step.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 40-50 °C.

HRMS Method:

Ionization Mode: Positive electrospray ionization (ESI+).

Scan Mode: Full scan with a high resolution (e.g., >70,000).

Mass Range: m/z 200-1000.

Data-Dependent MS/MS (ddMS2): Acquire fragmentation spectra for the most intense ions

to confirm identification.

Collision Energy: Use a stepped collision energy (e.g., 20-40 eV) to obtain informative

fragment ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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